REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:10]=1[OH:16])([CH3:8])([CH3:7])[CH3:6].[CH:17](OCC)(OCC)[O:18]CC.Cl>ClC1C=CC=CC=1>[C:5]([C:9]1[C:10]([OH:16])=[CH:11][C:12]([CH3:15])=[C:13]([CH:14]=1)[CH:17]=[O:18])([CH3:8])([CH3:7])[CH3:6] |f:0.1.2.3|
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Name
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|
Quantity
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26.6 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
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16.4 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=C(C=C(C=C1)C)O
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Name
|
|
Quantity
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32.5 g
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Type
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reactant
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Smiles
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C(OCC)(OCC)OCC
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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When addition
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Type
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TEMPERATURE
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Details
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the reaction mixture was warmed to 0° C. to 5° C.
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Type
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EXTRACTION
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Details
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the mixture was extracted with 1:1 EtOAC
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Type
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EXTRACTION
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Details
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The organic phase was extracted with 23% KOH (3×50 mL) and water (25 mL)
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Type
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EXTRACTION
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Details
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the water extract
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered
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Type
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WASH
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Details
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washed with water (3×50 mL)
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Type
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CUSTOM
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Details
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dried
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |